![molecular formula C19H19FN2O3S B2874093 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide CAS No. 1005299-86-4](/img/structure/B2874093.png)
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Copper(II)-Catalyzed Sulfonylation of Aminoquinolines
The compound has been used in the development of an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This method generates environmentally benign byproducts and uses stable, safe sodium sulfinates as sulfide sources. The process is noteworthy for being less unpleasantly odorous and more environmentally friendly than previous methods (Xia et al., 2016).
Azoimine Quinoline Derivatives Synthesis
This compound plays a role in the synthesis and evaluation of azoimine quinoline derivatives. These derivatives show greater antioxidant potential than ascorbic acid at very low concentrations. Their antimicrobial screening indicates variable activity against bacteria and fungi. The anti-inflammatory activity of these compounds ranges from 55-80%, and they have shown strong binding to DNA and bovine serum albumin (BSA) via intercalation in a spontaneous manner (Douadi et al., 2020).
Quinols as Novel Therapeutic Agents
The compound has been incorporated into the synthesis of antitumor agents. Specifically, it is part of a process that involves the interaction of iodoaniline with arylsulfonyl chlorides, leading to compounds that show selective in vitro inhibition of cancer cell lines, particularly of colon and renal origin (McCarroll et al., 2007).
Potent Biological Investigation of Sulfone Derivatives
In this application, novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage as substituents were synthesized. These derivatives exhibited potent antibacterial and antifungal activities against tested strains. The energy gap of these compounds was found to be very low, which contributes to their higher activity (Patel et al., 2021).
Synthesis and Biological Evaluation as COX-2 Inhibitors
This compound was part of a series synthesized for the cyclooxygenase (COX-1/COX-2) inhibitory activity. The study identified compounds with significant in vivo activity in an animal model of inflammation, highlighting their potential as a new class of COX-2 inhibitors (Singh et al., 2004).
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)22-11-1-2-13-5-8-16(12-18(13)22)21-19(23)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOBXWBTLEDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


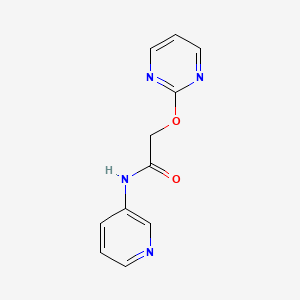
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)
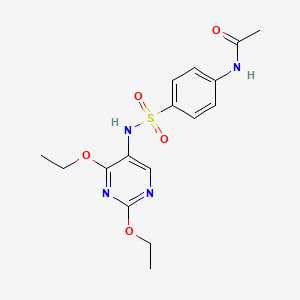

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
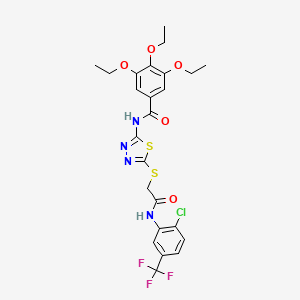
![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)
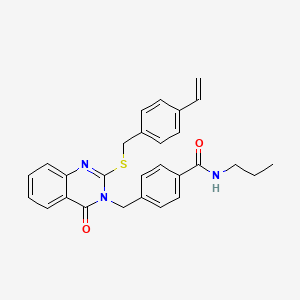
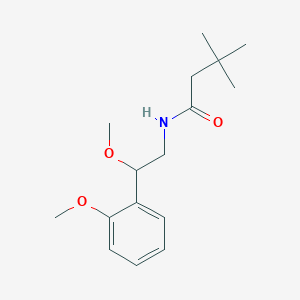
![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)
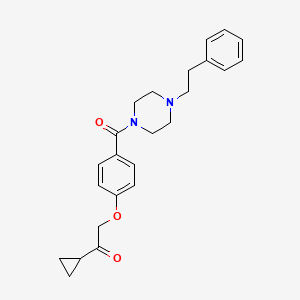
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)